1-(2-Phenylaziridin-1-yl)ethanone
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Overview
Description
1-(2-Phenylaziridin-1-yl)ethanone is a compound belonging to the class of aziridines, which are highly strained three-membered heterocyclic molecules composed of one amine group and two carbon units. Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis . The molecular formula of this compound is C10H11NO, and it has a molecular weight of 161.2 g/mol .
Preparation Methods
The synthesis of 1-(2-Phenylaziridin-1-yl)ethanone typically involves the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the aziridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Phenylaziridin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can lead to the formation of amines.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Scientific Research Applications
1-(2-Phenylaziridin-1-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Phenylaziridin-1-yl)ethanone involves its high reactivity due to the strained aziridine ring. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-(2-Phenylaziridin-1-yl)ethanone can be compared with other aziridine compounds such as:
Properties
CAS No. |
33911-77-2 |
---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(2-phenylaziridin-1-yl)ethanone |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-7-10(11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
ONPVPCQRIWCZER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
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